Technical Whitepaper: Molecular Weight Determination & Applications of Trimethylphenylammonium-d9 Iodide
Technical Whitepaper: Molecular Weight Determination & Applications of Trimethylphenylammonium-d9 Iodide
Executive Summary
In the precision-driven field of pharmaceutical analysis, Trimethylphenylammonium-d9 Iodide (CAS: 88278-22-2) serves as a critical Stable Isotope Labeled (SIL) standard. Its primary utility lies in quantitative mass spectrometry (LC-MS/MS), where it functions as an internal standard to correct for matrix effects and ionization variability.
This guide provides a definitive protocol for calculating the molecular weight of this compound, distinguishing between Average Molecular Weight (essential for gravimetric preparation) and Monoisotopic Mass (essential for mass spectrometric identification). Misapplication of these values is a common source of error in high-sensitivity pharmacokinetic (PK) assays.
Part 1: Chemical Identity & Structural Logic
To accurately calculate molecular weight, we must first define the isotopic architecture of the molecule. The "d9" designation indicates the complete deuteration of the three methyl groups attached to the quaternary nitrogen.
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IUPAC Name: Phenyl-tris(trideuteriomethyl)azanium iodide[1]
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Chemical Formula:
[2][3] -
Core Structure: A phenyl ring (
) bonded to a quaternary nitrogen, which is substituted with three deuterated methyl groups ( ), balanced by an iodide anion ( ).
Structural Visualization
The following diagram illustrates the connectivity and the specific localization of the deuterium isotopes.
Figure 1: Structural connectivity of Trimethylphenylammonium-d9 Iodide.[1] Note the ionic interaction between the quaternary ammonium cation and the iodide anion.
Part 2: Theoretical Framework (The Calculation)
This section provides the definitive calculation. As scientists, we must choose the correct mass value based on the application.
The Two Mass Paradigms
-
Average Molecular Weight (MW): Used for weighing the substance (stoichiometry, molarity calculations). It accounts for the natural abundance of all isotopes (e.g.,
, ). -
Monoisotopic Mass (
): Used for Mass Spectrometry .[4] It calculates the mass using only the most abundant isotope of each element ( , , , , ).[4]
Atomic Weight Reference Table
Values based on IUPAC Standard Atomic Weights.
| Element | Symbol | Count | Average Atomic Wt. ( g/mol ) | Monoisotopic Mass (Da) |
| Carbon | C | 9 | 12.011 | 12.00000 |
| Hydrogen | H | 5 | 1.008 | 1.00783 |
| Deuterium | D ( | 9 | 2.014 | 2.01410 |
| Nitrogen | N | 1 | 14.007 | 14.00307 |
| Iodine | I | 1 | 126.904 | 126.90447 |
Calculation Workflows
A. Average Molecular Weight (For Gravimetric Prep)
Use this value when calculating how many milligrams to weigh for a 10 mM stock solution.
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Carbon:
-
Hydrogen:
-
Deuterium:
-
Nitrogen:
-
Iodine:
Total Average MW = 272.176 g/mol
B. Monoisotopic Mass (For Mass Spec Detection)
Use this value to set the Q1/Q3 transitions in your Triple Quadrupole MS. Note: In ESI+, you detect the cation
Step 1: Calculate the Salt (Neutral)
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Carbon:
-
Hydrogen:
-
Deuterium:
-
Nitrogen:
-
Iodine:
Neutral Salt Mass = 272.07359 Da
Step 2: Calculate the Cation (The Species Detected in MS)
Part 3: Synthesis & Verification Workflow
Trustworthiness in data comes from self-validating protocols. The synthesis of Trimethylphenylammonium-d9 Iodide is typically achieved via the quaternization of aniline (or N,N-dimethylaniline) with deuterated methyl iodide (
Validation Logic
The following workflow ensures that the "d9" label is accurate and not a mixture of d0-d9 species (scrambling).
Figure 2: Quality Assurance workflow. The absence of a proton signal at the methyl position in H-NMR is the primary confirmation of deuteration.
Protocol: Preparation of Stock Standard
Objective: Prepare 10 mL of a 10 mM Internal Standard (IS) stock.
-
Calculate Mass Required:
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Weighing: Weigh exactly 27.22 mg of Trimethylphenylammonium-d9 Iodide into a tared weighing boat.
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Critical Check: Do not use the monoisotopic mass (272.07) for this step, or you will introduce a 0.04% systematic error in concentration.
-
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Dissolution: Transfer to a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water (LC-MS grade) to ensure solubility of both the organic cation and the inorganic iodide.
Part 4: Applications in Drug Development[5]
Mass Spectrometry Internal Standard (SIL-IS)
In DMPK (Drug Metabolism and Pharmacokinetics) studies, this compound is used to quantify quaternary ammonium drugs (e.g., Neostigmine analogs).
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Mechanism: The d9-analog co-elutes with the analyte but is mass-resolved (+9 Da).
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Benefit: It experiences the exact same ion suppression/enhancement from the biological matrix, providing perfect normalization.
Isotope Effects in Metabolic Stability
Deuteration of the methyl groups (
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The C-D bond is stronger than the C-H bond.
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Researchers use this to identify if N-demethylation is the rate-limiting step in the clearance of a drug candidate.
References
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PubChem. (2023). Trimethylphenylammonium-d9 Iodide Compound Summary. National Library of Medicine. [Link]
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IUPAC. (2021). Standard Atomic Weights of the Elements. Commission on Isotopic Abundances and Atomic Weights. [Link]
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Matrix Science. (n.d.). Mass Spectrometry Tutorial: Average vs Monoisotopic Mass. [Link]
